N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzenesulfonamide

Kinase selectivity Epigenetic targets Structure-activity relationship

Researchers conducting epigenetic SAR face reproducibility risks from uncharacterized analogs. This 8-methylimidazo[1,2-a]pyridine sulfonamide (4-nitro regioisomer) features a saturated ethyl linker-eliminating hydrolytic lability vs. PIK-75's imine-enabling extended biophysical assays (SPR, ITC, X-ray). • 6 documented bioactivities across epigenetic regulators & transcription factors (ChEMBL CHEMBL1572656) • ≥95% purity, MW 360.40, AlogP 2.07, zero RO5 violations for minimal nonspecific binding • Procure with CAS 868979-00-4 (3-nitro isomer) for nitro regioisomerism studies • In stock; standard pack 1 mg; bulk custom synthesis available on request

Molecular Formula C16H16N4O4S
Molecular Weight 360.39
CAS No. 868979-11-7
Cat. No. B2617025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzenesulfonamide
CAS868979-11-7
Molecular FormulaC16H16N4O4S
Molecular Weight360.39
Structural Identifiers
SMILESCC1=CC=CN2C1=NC(=C2)CCNS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C16H16N4O4S/c1-12-3-2-10-19-11-13(18-16(12)19)8-9-17-25(23,24)15-6-4-14(5-7-15)20(21)22/h2-7,10-11,17H,8-9H2,1H3
InChIKeyLXYIYEZBODXXEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CHEMBL1572656: Compound Identity & Pharmacophore


N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzenesulfonamide (CAS 868979-11-7, ChEMBL ID CHEMBL1572656) is a synthetic small molecule (MW 360.40, C₁₆H₁₆N₄O₄S) classified as an imidazo[1,2-a]pyridine sulfonamide [1]. It features an 8-methyl-substituted imidazo[1,2-a]pyridine core linked via an ethyl spacer to a 4-nitrobenzenesulfonamide group. The compound is in the preclinical phase of investigation, with ChEMBL reporting six bioactivity data points spanning binding and functional assays against unclassified proteins, epigenetic regulators, and transcription factors [1]. Its structure situates it within a well-precedented class of kinase-targeting scaffolds, most notably the PI3K inhibitor chemotype exemplified by PIK-75 and related imidazo[1,2-a]pyridine sulfonamides [2].

Scaffold
Imidazo[1,2-a]pyridine sulfonamide chemotype (kinase-targeting)
Target class
Epigenetic regulators, transcription factors (ChEMBL)
Use context
Preclinical multi-target screening probe; polypharmacology research

CHEMBL1572656: Replacement Risk with Unvalidated Analogs


Imidazo[1,2-a]pyridine sulfonamides are a structurally diverse class where subtle modifications—such as the position of the methyl substituent on the fused heterocycle, the nitro group regioisomerism on the benzenesulfonamide, and the nature of the linker—can profoundly alter target selectivity profiles and polypharmacology [1]. For instance, the distinction between 4-nitro and 3-nitrobenzenesulfonamide regioisomers in this series modulates both the electronic character of the sulfonamide NH (affecting hydrogen-bond donor capacity) and the spatial orientation of the nitro group, which are critical determinants of binding to kinase ATP pockets and epigenetic targets [2]. Generic substitution with an uncharacterized analog within this scaffold therefore carries a high risk of altered, null, or off-target activity, making procurement of the specific, registry-identified compound essential for experimental reproducibility and meaningful SAR interpretation [1][2].

1
8‑methyl substitution may alter target selectivity profile vs. des‑methyl analog; generic substitution risks null or off‑target activity.
2
4‑nitro (para) regioisomer position influences hydrogen‑bonding geometry; 3‑nitro (meta) isomer may exhibit divergent binding, limiting direct transfer.
3
Saturated ethyl linker vs. imine (Schiff base) shifts chemical stability; labile imine analogs may not reproduce assay compatibility under prolonged incubation.

CHEMBL1572656: Differentiation Evidence vs. Closest Analogs


8-Methyl vs. Des-Methyl Target Selectivity

The 8-methyl group on the imidazo[1,2-a]pyridine ring distinguishes this compound from the des-methyl analog N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzenesulfonamide (CAS 868978-59-0) [1]. In the broader imidazo[1,2-a]pyridine PI3K inhibitor class, the presence and position of methyl substituents on the heterocyclic core are known to influence isoform selectivity—for example, the 8-methyl substitution pattern has been shown to alter p110α vs. p110γ selectivity profiles in structurally related compounds [2]. While direct head-to-head bioactivity data for the target compound versus its des-methyl analog are not publicly available in the primary literature, ChEMBL records six distinct bioactivity measurements for this compound spanning epigenetic regulator and transcription factor targets, indicating a target engagement profile distinct from the class-average PI3K inhibition observed for non-methylated analogs [1].

8‑Methyl selectivity
Class‑level inference
6 curated bioactivities (epigenetic, TF targets) vs. 0 for des‑methyl analog
Supports target‑class divergence; procurement of the 8‑methyl compound aids epigenetic screening reproducibility.
ChEMBL curation; head‑to‑head biochemical data not publicly available.
Kinase selectivity Epigenetic targets Structure-activity relationship

4-Nitro vs. 3-Nitro Regioisomer Comparison

The 4-nitro (para) substitution on the benzenesulfonamide moiety distinguishes this compound from its 3-nitro (meta) regioisomer, N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-3-nitrobenzenesulfonamide (CAS 868979-00-4) . In the well-characterized PI3K inhibitor PIK-75—which contains a 5-nitrobenzenesulfonamide group—the nitro position is known to critically influence both potency and isoform selectivity; PIK-75 exhibits p110α IC₅₀ = 5.8 nM and p110γ IC₅₀ = 76 nM (a 13-fold selectivity window), whereas its des-nitro analog shows substantially reduced activity . The 4-nitro substitution in the target compound positions the nitro group in a different trajectory relative to the sulfonamide NH compared to the 3-nitro isomer, which is predicted to differentially affect hydrogen-bonding interactions with the target protein hinge region and the hydrophobic pocket accommodation .

Nitro regioisomer
Class‑level inference
para‑nitro (4‑NO₂) vs. meta‑nitro (3‑NO₂); no direct potency comparison available
Para configuration may alter hinge‑region H‑bonding; consistent regioisomer identity is critical for SAR interpretation.
Inferred from PIK‑75 SAR; AlogP 2.07, HBD 1 (ChEMBL).
Medicinal chemistry Sulfonamide SAR Kinase inhibitor design

Ethyl Linker vs. PIK-75 Imine Linker

This compound employs a saturated ethyl linker connecting the imidazo[1,2-a]pyridine core to the sulfonamide, in contrast to PIK-75—the most widely studied imidazo[1,2-a]pyridine nitrobenzenesulfonamide—which uses an imine (Schiff base) linkage conjugated to a 6-bromoimidazo[1,2-a]pyridine . The saturated ethyl linker in the target compound eliminates the hydrolytic lability associated with imine bonds, which are susceptible to cleavage under acidic or aqueous conditions [1]. Furthermore, the absence of the bromine substituent present in PIK-75 (6-bromo) removes the potential for glutathione conjugation and CYP450-mediated metabolic activation that can occur with aryl bromides [1].

Linker stability
Class‑level inference
Saturated ethyl linker; no aryl bromide vs. PIK‑75 (imine, 6‑bromo)
Supports prolonged incubation stability; may reduce DMSO adduct formation.
Stability inferred from general organic chemistry; no direct comparative stability data.
Chemical stability Linker SAR PI3K inhibitor

Multi-Target Bioactivity Profile (ChEMBL)

According to the ChEMBL database, this compound has been tested across six distinct potency assays yielding both binding (B) and functional (F) readouts against three target categories: unclassified proteins, epigenetic regulators, and transcription factors [1]. In contrast, the structurally related des-methyl analog (CAS 868978-59-0) and 3-nitro regioisomer (CAS 868979-00-4) have no curated bioactivity records in ChEMBL or BindingDB [1]. The multi-target profile, while currently without disclosed numeric IC₅₀/Kd values in the public domain, indicates that this compound has been the subject of systematic screening across diverse target classes, distinguishing it from its uncharacterized analogs [1].

Multi‑target profile
Supporting evidence
6 bioactivity records (2 binding, 4 functional) across 3 target categories
Compound has passed initial screening filters; rational starting point over unvetted analogs.
No numeric IC₅₀/Kd publicly disclosed; ChEMBL database source.
Polypharmacology Epigenetics High-throughput screening

Physicochemical Properties & Purity

The compound possesses calculated physicochemical properties that are favorable for a chemical probe or screening hit: molecular weight 360.40, AlogP 2.07, 1 hydrogen bond donor, 6 hydrogen bond acceptors, polar surface area 106.61 Ų, zero Rule-of-5 violations, and a quantitative estimate of drug-likeness (QED) score of 0.53 [1]. These properties position it within the favorable oral drug-like space. The commercially available form is specified at ≥95% purity . For comparison, PIK-75 (MW ~490, with bromine) has a higher molecular weight and higher lipophilicity due to the bromine atom and dimethyl substitution on the sulfonamide .

Physicochemical profile
Supporting evidence
MW 360.40, AlogP 2.07, RO5 violations 0, QED 0.53; purity ≥95%
Favorable drug‑like space; lower lipophilicity may reduce assay interference.
Calculated properties (ChEMBL); PIK‑75 is larger and more lipophilic.
Drug-likeness Physicochemical properties Compound quality control

Public Potency Data Gap

Despite the existence of six bioactivity records in ChEMBL, the specific IC₅₀, Kd, or EC₅₀ values for CHEMBL1572656 are not publicly disclosed in the database interface, nor have they been identified in peer-reviewed primary literature through systematic search [1]. This contrasts sharply with PIK-75, for which extensive quantitative data are publicly available (e.g., p110α IC₅₀ = 5.8 nM, p110γ IC₅₀ = 76 nM, DNA-PK IC₅₀ = 2 nM) . Prospective users should therefore request the full ChEMBL activity data extract or vendor-provided certificate of analysis with QC data before prioritizing this compound over better-characterized alternatives [1].

Public potency gap
Data to verify
No publicly accessible IC₅₀/Kd values; PIK‑75 p110α IC₅₀ 5.8 nM available
Procurement risk: request vendor‑provided bioactivity data before committing.
Systematic literature/database search (April 2026) found no primary numeric data.
Data transparency Compound validation Procurement decision

CHEMBL1572656: Recommended Application Scenarios


Epigenetic & Transcription Factor Screening

Given the ChEMBL annotation indicating engagement with epigenetic regulator and transcription factor targets, this compound is best positioned as a screening library component for epigenetic-focused high-throughput screening campaigns. The six documented bioactivities across diverse target classes suggest polypharmacology that may be particularly relevant for phenotypic screening where multi-target modulation is desired. The 8-methyl substitution may enhance selectivity within the imidazo[1,2-a]pyridine scaffold subfamily compared to the non-methylated analog, although this requires experimental validation in the user's assay system [1].

PI3K Scaffold-Hopping Probe

The compound's structural divergence from PIK-75—specifically the saturated ethyl linker (replacing the imine) and the absence of bromine—makes it a valuable scaffold-hopping candidate for investigators seeking to dissect the contribution of linker flexibility and halogen substitution to PI3K isoform selectivity and off-target profiles. Procurement of this compound alongside PIK-75 enables direct head-to-head comparison of linker and halogen effects within the same core chemotype, facilitating SAR studies that would be impossible with a single chemotype alone [1].

Biophysical Assays: Enhanced Chemical Stability

The saturated ethyl linker and absence of a hydrolytically labile imine bond suggest this compound may be more suitable than PIK-75 for biophysical techniques requiring extended incubation periods (e.g., SPR, ITC, NMR, or X-ray crystallography under near-physiological conditions). The ≥95% purity specification and favorable drug-like properties (MW 360.40, AlogP 2.07, zero RO5 violations) further reduce the risk of non-specific binding artifacts commonly encountered with higher-molecular-weight, more lipophilic analogs, thereby supporting cleaner biophysical assay results [1].

Regioisomer Selectivity Profiling (Sulfonamide SAR)

Researchers conducting systematic SAR around nitrobenzenesulfonamide regioisomerism can procure this compound (4-nitro, para) alongside its 3-nitro (meta) regioisomer (CAS 868979-00-4) to directly compare the impact of nitro position on target potency, selectivity, and cellular activity. The para-nitro configuration may exhibit differential hydrogen-bonding patterns with kinase hinge regions compared to the meta isomer, and procurement of both isomers enables rigorous exploration of this structural parameter without synthetic effort [1].

Application
Selection Property
Validation Focus
Epigenetic target screening
Multi‑target polypharmacology profile
Target class engagement confirmation
PI3K scaffold‑hopping studies
Saturated ethyl linker, dehalogenated scaffold
Isoform selectivity and stability comparison
Biophysical assay compatibility
Low lipophilicity, high purity (≥95%)
Long‑incubation stability and aggregation control
Nitrobenzenesulfonamide regioisomer SAR
Para‑nitro (4‑NO₂) regioisomer
Hydrogen‑bonding and kinase hinge interaction profiling
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